Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MBC-11 trisodium: is a first-in-class conjugate of the bone-targeting bisphosphonate HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) covalently linked to the antimetabolite cytarabine (Ara-C). This compound has shown potential in the treatment of tumor-induced bone disease (TIBD) due to its unique ability to target bone tissues and deliver cytotoxic effects directly to bone tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MBC-11 trisodium involves the covalent bonding of HEDP with cytarabine. The process typically includes the following steps:
Activation of HEDP: HEDP is activated using a coupling agent such as carbodiimide.
Coupling with Cytarabine: The activated HEDP is then reacted with cytarabine under controlled conditions to form the conjugate.
Purification: The resulting product is purified using techniques such as chromatography to obtain MBC-11 trisodium in its pure form
Industrial Production Methods: Industrial production of MBC-11 trisodium follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of HEDP and cytarabine are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: MBC-11 trisodium primarily undergoes hydrolysis and enzymatic degradation in biological systems. The compound is stable under physiological conditions but can be hydrolyzed in acidic or basic environments.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can induce hydrolysis of the conjugate, leading to the release of HEDP and cytarabine.
Enzymatic Degradation: Enzymes such as phosphatases can cleave the bisphosphonate linkage, releasing the active cytarabine
Major Products Formed:
Hydrolysis Products: HEDP and cytarabine.
Enzymatic Degradation Products: Free cytarabine and HEDP.
Wissenschaftliche Forschungsanwendungen
MBC-11 trisodium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study bone-targeting drug delivery systems.
Biology: Investigated for its effects on bone cell metabolism and bone remodeling.
Medicine: Explored as a potential therapeutic agent for treating tumor-induced bone disease and other bone-related disorders.
Industry: Utilized in the development of bone-targeting drug delivery platforms and as a reference compound in pharmaceutical research .
Wirkmechanismus
MBC-11 trisodium exerts its effects through a combination of bone-targeting and cytotoxic mechanisms:
Bone Targeting: The bisphosphonate moiety (HEDP) has a high affinity for hydroxyapatite, a major component of bone. This allows MBC-11 trisodium to selectively accumulate in bone tissues.
Cytotoxicity: Once localized in the bone, the cytarabine moiety is released, exerting its cytotoxic effects on bone tumor cells by inhibiting DNA synthesis and inducing apoptosis
Vergleich Mit ähnlichen Verbindungen
MBC-11 trisodium is unique due to its dual functionality of bone targeting and cytotoxicity. Similar compounds include:
Zoledronate: A bisphosphonate used to treat bone metastases but lacks the cytotoxic component.
Alendronate: Another bisphosphonate with bone-targeting properties but no cytotoxic effects.
Pamidronate: Similar to zoledronate and alendronate, used for bone diseases but without the antimetabolite component
Eigenschaften
Molekularformel |
C11H17N3Na3O14P3 |
---|---|
Molekulargewicht |
577.15 g/mol |
IUPAC-Name |
trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate |
InChI |
InChI=1S/C11H20N3O14P3.3Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;;;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);;;/q;3*+1/p-3 |
InChI-Schlüssel |
UBUXPYGNRUBKPD-UHFFFAOYSA-K |
Kanonische SMILES |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.